molecular formula C4H9NOS B11712536 (3R,4S)-4-aminothiolan-3-ol

(3R,4S)-4-aminothiolan-3-ol

Cat. No.: B11712536
M. Wt: 119.19 g/mol
InChI Key: LNYNSKJTNYTLNL-DMTCNVIQSA-N
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Description

(3R,4S)-4-Aminotetrahydrothiophen-3-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and an amino group at the 4-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Aminotetrahydrothiophen-3-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or reagents. For example, the reduction of a 4-keto-tetrahydrothiophene derivative using a chiral borane reagent can yield the desired (3R,4S) configuration .

Industrial Production Methods

Industrial production of (3R,4S)-4-Aminotetrahydrothiophen-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Aminotetrahydrothiophen-3-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form tetrahydrothiophene derivatives with different functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (3R,4S)-4-Aminotetrahydrothiophen-3-ol can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted tetrahydrothiophene compounds.

Scientific Research Applications

(3R,4S)-4-Aminotetrahydrothiophen-3-ol has numerous applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and chiral catalysts.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (3R,4S)-4-Aminotetrahydrothiophen-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the tetrahydrothiophene ring can participate in hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-4-Aminotetrahydrothiophen-3-ol is unique due to its sulfur-containing heterocycle, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals with specific functionalities.

Properties

Molecular Formula

C4H9NOS

Molecular Weight

119.19 g/mol

IUPAC Name

(3R,4S)-4-aminothiolan-3-ol

InChI

InChI=1S/C4H9NOS/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m1/s1

InChI Key

LNYNSKJTNYTLNL-DMTCNVIQSA-N

Isomeric SMILES

C1[C@H]([C@H](CS1)O)N

Canonical SMILES

C1C(C(CS1)O)N

Origin of Product

United States

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